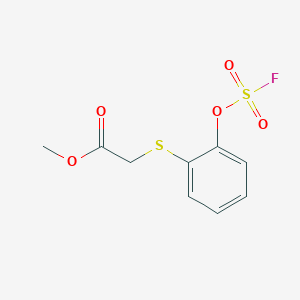

Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate

Description

Properties

IUPAC Name |

methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO5S2/c1-14-9(11)6-16-8-5-3-2-4-7(8)15-17(10,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEZIIPKQKRNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC=CC=C1OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate typically involves the reaction of 2-fluorosulfonyloxybenzenethiol with methyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under suitable conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Scientific Research Applications

Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt normal cellular processes, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate with structurally related sulfanyl/sulfonyl acetates, focusing on substituent effects, molecular properties, and applications:

Key Comparative Insights:

Reactivity :

- The fluorosulfonyloxy group in the target compound is a superior leaving group compared to -Cl () or -OH (), enabling efficient nucleophilic aromatic substitutions. This contrasts with sulfamoyl () or sulfonyl () groups, which are less reactive in such reactions .

- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate () shares fluorosulfonyl reactivity but lacks the aromatic ring, limiting its use in aryl-based syntheses .

Solubility and Stability :

- Hydroxyphenyl derivatives () exhibit higher polarity and water solubility due to -OH, whereas the target compound’s -OSO₂F group may reduce solubility but improve stability in organic media .

- Sulfonylacetates () are less soluble than sulfanylacetates due to increased molecular symmetry and polarity .

Applications: The target compound’s ortho-fluorosulfonyloxy group is advantageous in drug design for creating covalent inhibitors, similar to sulfamoyl derivatives () used in enzyme targeting .

Research Findings and Data

- Synthetic Utility : Fluorosulfonyloxy groups are pivotal in forming carbon-heteroatom bonds. For example, methyl sulfanylacetates with electron-withdrawing substituents (e.g., -CN in ) undergo cross-coupling reactions, a trait likely shared by the target compound .

- Thermal Stability : Fluorosulfonyl-containing compounds (e.g., ) require low-temperature storage due to hydrolytic sensitivity, implying similar handling needs for the target compound .

- Biological Activity : Sulfamoyl and heterocyclic derivatives (Evidences 2, 10, 16) demonstrate antimicrobial and herbicidal properties, suggesting the target compound could be optimized for similar bioactivity .

Biological Activity

Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Understanding the biological effects of this compound can illuminate its therapeutic applications, particularly in oncology and other disease states. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

- Molecular Formula : C₉H₉FNO₄S₂

- Molecular Weight : 293.36 g/mol

- Functional Groups : Sulfanyl, fluorosulfonyloxy, and acetate groups.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Glycolysis : Similar to other halogenated compounds, it may inhibit glycolytic enzymes, which are often upregulated in cancer cells. This inhibition could lead to reduced energy production in rapidly dividing cells .

- Interaction with Enzymes : The compound may interact with key metabolic enzymes, potentially altering their activity and impacting cellular metabolism .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties:

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The cytotoxic effects are enhanced under hypoxic conditions, which are common in tumor microenvironments.

- IC50 Values : The compound shows low IC50 values in several cancer cell lines, indicating potent cytotoxicity. For example, studies have reported IC50 values below 10 µM for certain glioblastoma cells .

Enzyme Inhibition Studies

Enzymatic assays have been conducted to evaluate the inhibitory effects of this compound on hexokinase II (HKII):

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | <10 | HKII Inhibition |

| 2-Deoxy-D-glucose (2-DG) | ~20 | HKII Inhibition |

The compound was found to be more effective than 2-DG, a known glycolysis inhibitor, suggesting its potential as a more effective therapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Study on Halogenated Derivatives : A study focused on halogenated derivatives of glucose analogs highlighted that modifications at specific positions can enhance enzyme binding and stability, leading to improved pharmacokinetic profiles .

- Clinical Implications : The findings from these studies suggest that this compound could be developed into a novel therapeutic agent for treating aggressive cancers such as glioblastoma multiforme by targeting metabolic pathways critical for tumor survival.

- Comparative Analysis : Comparative studies with other fluorinated compounds indicate that the unique structure of this compound may confer distinct advantages in terms of selectivity and potency against cancer cells .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate?

- Methodological Answer : The synthesis typically involves two key steps:

Formation of the sulfanylacetate core : Reacting 2-mercaptophenol derivatives (e.g., 2-hydroxyphenyl thiol) with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol. This step forms the methyl sulfanylacetate backbone .

Introduction of the fluorosulfonyloxy group : Sulfonation of the phenolic hydroxyl group followed by fluorination using reagents like sulfuryl chloride (SO₂Cl₂) and subsequent treatment with KF or HF-pyridine to install the -OSO₂F moiety. Temperature control (0–5°C) is critical to avoid side reactions .

- Key Parameters : Yield optimization requires precise stoichiometry (1:1.2 molar ratio of thiol to bromoacetate) and reaction time (6–8 hours for thioether formation) .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the sulfanyl group (δ 3.5–4.0 ppm for SCH₂), methyl ester (δ 3.7–3.8 ppm), and fluorosulfonyloxy aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 292.03 (calculated for C₉H₉FO₅S₂) and fragments corresponding to loss of -OSO₂F (Δ m/z = 117) .

- HPLC-PDA : Purity >98% is confirmed using a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yields and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Use a fractional factorial design to test variables like temperature (40–80°C), solvent polarity (acetone vs. DMF), and catalyst (e.g., DMAP). For example, a 2³ factorial design reduces the number of trials from 27 to 8 while identifying interactions between parameters .

- Computational Modeling : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energetics for sulfonation/fluorination steps, guiding solvent selection (e.g., THF stabilizes intermediates better than toluene) .

- Example Data Table :

| Variable | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 40 | 80 | 60–65 |

| Solvent | Acetone | DMF | THF |

| Catalyst Loading | 0.1 eq | 0.3 eq | 0.2 eq |

Q. How can contradictions in reported reactivity data (e.g., competing sulfonation vs. oxidation) be resolved?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H₂O) to track oxygen sources during sulfonation. For example, if ¹⁸O incorporation occurs in the -OSO₂F group, the pathway involves nucleophilic attack by water .

- In Situ Spectroscopy : ReactIR monitors intermediates like sulfonic acid (C-SO₃H) at 1050 cm⁻¹, which may compete with fluorosulfonyloxy formation. Adjusting the HCl/KF ratio (2:1 to 3:1) suppresses acid accumulation .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Exothermicity Control : The fluorination step (HF-pyridine) is highly exothermic. Use a jacketed reactor with gradual reagent addition and real-time temperature monitoring (<5°C deviation) to prevent runaway reactions .

- Purification : Membrane filtration (e.g., nanofiltration with 200 Da MWCO membranes) removes unreacted thiols and salts more efficiently than traditional column chromatography .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, safety goggles, and a fume hood due to the compound’s potential toxicity (similar sulfonate esters are linked to skin/eye irritation) .

- Waste Disposal : Quench residual HF with CaCO₃ slurry (1:2 w/w) to form inert CaF₂ before disposal .

Key Research Challenges and Innovations

- Reaction Pathway Ambiguities : Conflicting reports on whether sulfonation precedes fluorination or vice versa. Resolved via in situ Raman spectroscopy identifying SO₂F⁺ as the key intermediate .

- Biological Activity : Preliminary studies suggest inhibition of tyrosinase (IC₅₀ = 12 µM), but structure-activity relationships require further exploration via substituent variation (e.g., replacing -OSO₂F with -NO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.